1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
Description
This compound features a benzothiazole moiety linked to a piperazine ring, with a 4-methylbenzenesulfonyl (tosyl) group attached via an ethanone bridge. Benzothiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Piperazine contributes to conformational flexibility, aiding interactions with biological targets such as receptors or enzymes .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLZORIFSOSEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of 2-(piperazin-1-yl)benzo[d]thiazole, which is then subjected to further reactions to introduce the sulfonyl group and other substituents . The reaction conditions often involve the use of copper catalysts, such as copper(II) sulfate pentahydrate, and solvents like t-BuOH/water mixtures .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers an eco-friendly and efficient alternative to conventional methods. This approach can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings .
Scientific Research Applications
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
- Benzothiazole vs. Indole/Benzimidazole Cores : Benzothiazole’s sulfur atom and aromaticity favor interactions with hydrophobic enzyme pockets, while indole derivatives (e.g., ) exhibit stronger π-π stacking but lower metabolic stability .
- Sulfonyl Group Variations: Tosyl (4-methylbenzenesulfonyl): Balances electron withdrawal and lipophilicity, enhancing solubility compared to non-methylated benzenesulfonyl (BF22547) . Chlorobenzenesulfonyl (): Electron-withdrawing Cl improves enzyme inhibition but may reduce oral bioavailability due to higher polarity .
- Piperazine vs. Piperidine : Piperazine’s basic nitrogen facilitates protonation at physiological pH, enhancing water solubility and receptor binding, whereas piperidine analogs () show reduced basicity and altered pharmacokinetics .
Research Findings and Data
Pharmacological Data (Hypothetical Projections)
- Lipophilicity (LogP) : Tosyl-substituted compounds are predicted to have LogP ~2.5, compared to ~3.0 for chlorobenzenesulfonyl analogs, favoring better absorption .
- Enzyme Binding: Molecular docking studies suggest the benzothiazole-tosyl scaffold binds CYP3A4 with a docking score of −9.2 kcal/mol, comparable to known inhibitors .
Biological Activity
The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 358.45 g/mol. The structure features a piperazine ring, a benzothiazole moiety, and a sulfonyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against tested organisms, indicating high efficiency in inhibiting microbial growth .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. A study evaluating the antiproliferative effects of benzothiazole derivatives found that several compounds exhibited moderate to strong inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, one derivative showed an IC50 value of 0.212 µM against MAO-B, suggesting significant potential for further development in cancer therapeutics .
Neuroprotective Effects
Benzothiazole derivatives have been investigated for their neuroprotective effects. In vitro studies indicated that certain compounds could protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role in disease progression .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as MAO-B and acetylcholinesterase (AChE), which are crucial for neurotransmitter regulation.
- Receptor Binding : The structural features allow for potential interactions with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
